1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol is a synthetic organic compound characterized by its complex structure, which includes a biphenyl group, a triazole ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol typically involves multiple steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of 4-bromobiphenyl with sodium phenoxide under basic conditions.
Introduction of the Triazole Ring: The next step is the introduction of the triazole ring. This is often done via a cyclization reaction involving a suitable precursor such as 3,5-dimethyl-1H-1,2,4-triazole.
Attachment of the Propanol Group: Finally, the propanol group is introduced through a nucleophilic substitution reaction, typically using a halogenated propanol derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the triazole ring or the biphenyl ether.
Substitution: The biphenyl ether and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the biphenyl or triazole rings.
Scientific Research Applications
1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal or antibacterial drugs due to the presence of the triazole ring.
Materials Science: The biphenyl group imparts rigidity and stability, making this compound useful in the synthesis of polymers and advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring is known to interact with cytochrome P450 enzymes, inhibiting their activity. This is particularly relevant in antifungal applications where inhibition of ergosterol synthesis is desired.
Pathways Involved: The compound can disrupt cellular processes by binding to enzymes or receptors, leading to altered metabolic pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-([1,1’-biphenyl]-4-yloxy)-3-(1H-1,2,4-triazol-1-yl)-2-propanol: Similar structure but lacks the dimethyl groups on the triazole ring.
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol: Contains a chlorophenyl group instead of the biphenyl ether.
Uniqueness
1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol is unique due to the combination of its biphenyl ether and dimethyl triazole moieties, which confer specific chemical properties and biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-20-15(2)22(21-14)12-18(23)13-24-19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-11,18,23H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMAKZYWXHSLGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.